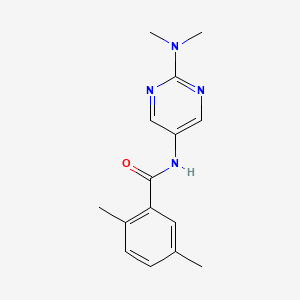

N-(2-(dimethylamino)pyrimidin-5-yl)-2,5-dimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation, chlorination, and functionalization of starting materials. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves condensation of 3-methoxybenzoic acid with an intermediate derived from methyl 3-aminothiophene-2-carboxylate and urea, followed by chlorination and further condensation (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of synthesized compounds is determined through crystallography and density functional theory (DFT). For example, the structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was identified to belong to the tetragonal system, with bond lengths and angles optimized using DFT (Huang et al., 2020).

Chemical Reactions and Properties

Pyrimidine derivatives exhibit a range of chemical reactions, often involving nucleophilic substitutions or interactions with various reagents to form novel compounds. The synthesis of pyrimidin-1(2H)-ylaminofumarate derivatives illustrates such chemical versatility, where reactions with dimethyl acetylenedicarboxylate yield new compounds with distinct chemical properties (Saracoglu et al., 2020).

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystallinity, depend on the molecular structure and substituents. These properties are critical for determining the compound's applicability in various fields, such as materials science or pharmaceuticals.

Chemical Properties Analysis

Chemical properties are closely tied to the functional groups present in the molecule. Pyrimidine derivatives like N-(2-(dimethylamino)pyrimidin-5-yl)-2,5-dimethylbenzamide are studied for their electronic structures, reactivity, and potential biological activities. The electronic and geometric parameters obtained from DFT calculations provide insight into the reactivity and stability of these compounds (Huang et al., 2020).

科学的研究の応用

Photophysical Properties and pH-Sensing Applications

One area of research involves the synthesis and characterization of derivatives with photophysical properties and applications in pH sensing. For instance, the study by Yan et al. (2017) discusses the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives, highlighting their potential as colorimetric pH sensors and logic gates due to their protonation-induced dramatic color changes, which could indicate similar applications for N-(2-(dimethylamino)pyrimidin-5-yl)-2,5-dimethylbenzamide (Yan et al., 2017).

Cyclin-Dependent Kinase Inhibition

Research into the inhibition of cyclin-dependent kinases (CDKs) by pyrimidine derivatives, as detailed by Wang et al. (2004), involves the synthesis and structure-activity relationship (SAR) analysis of 2-anilino-4-(thiazol-5-yl)pyrimidines. These compounds show potent inhibitory activity against CDK2, which is critical for cell cycle regulation, suggesting potential therapeutic applications in cancer treatment. This could imply a framework for investigating this compound in similar contexts (Wang et al., 2004).

Synthesis of Aplysinopsin Analogues

The synthesis of aplysinopsin analogues from pyrimidinetriones, as explored by Selič and Stanovnik (2001), involves the creation of six-membered rings with potential pharmacological properties. This type of research indicates the chemical versatility of pyrimidine derivatives and their potential for generating bioactive molecules, which could extend to the synthesis and exploration of this compound for similar applications (Selič & Stanovnik, 2001).

Histone Deacetylase Inhibition

The discovery of compounds that selectively inhibit histone deacetylases (HDACs), which play a significant role in gene expression and cancer progression, is another research area. The study by Zhou et al. (2008) introduces a compound that selectively inhibits HDACs 1-3 and 11, demonstrating antitumor activity and indicating a potential pathway for researching this compound in the context of cancer therapy and epigenetic regulation (Zhou et al., 2008).

作用機序

Target of Action

Similar compounds have been found to inhibit immune-activated nitric oxide production .

Biochemical Pathways

Related compounds have been shown to impact the nitric oxide pathway .

Result of Action

Related compounds have been found to inhibit immune-activated nitric oxide production .

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can impact the effectiveness and stability of many chemical compounds .

特性

IUPAC Name |

N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-10-5-6-11(2)13(7-10)14(20)18-12-8-16-15(17-9-12)19(3)4/h5-9H,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOIZCCJEALAJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2480422.png)

![2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide](/img/structure/B2480424.png)

![2,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2480425.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2480426.png)

![N-[3-(dimethylamino)propyl]-N'-phenyloxamide](/img/structure/B2480444.png)